molecular formula C31H22OS B8216478 5-(4-(1,2,2-Triphenylvinyl)phenyl)thiophene-2-carbaldehyde

5-(4-(1,2,2-Triphenylvinyl)phenyl)thiophene-2-carbaldehyde

Cat. No. B8216478
M. Wt: 442.6 g/mol
InChI Key: VWXDCDDOJPOFDZ-UHFFFAOYSA-N
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Description

5-(4-(1,2,2-Triphenylvinyl)phenyl)thiophene-2-carbaldehyde is a useful research compound. Its molecular formula is C31H22OS and its molecular weight is 442.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(4-(1,2,2-Triphenylvinyl)phenyl)thiophene-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-(1,2,2-Triphenylvinyl)phenyl)thiophene-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Aggregation and Fluorescent Properties

The aggregation of 5-(4-(1,2,2-triphenylvinyl)phenyl)thiophene-2-carbaldehyde (P4 TA) significantly influences its structure and fluorescent properties. Studies using quantum mechanics and molecular mechanics have shown that the aggregation state in water contributes to the understanding of its aggregation-induced emission (AIE) behavior, which is essential for exploring the AIE phenomenon in theory (Duan et al., 2017).

Photochemical Synthesis

Photochemical synthesis techniques have been applied to derivatives of thiophene-2-carbaldehyde. For example, irradiation in benzene solution of certain halogenothiophenes results in the formation of phenyl derivatives, indicating the compound's reactivity under specific conditions (Antonioletti et al., 1986).

Biological Evaluation

Novel 4-arylthiophene-2-carbaldehyde compounds, synthesized via Suzuki-Miyaura cross-coupling, have shown promising antibacterial and anti-inflammatory activities. These compounds display various biological capabilities, such as NO scavenging and urease inhibition, highlighting their potential in medical research (Ali et al., 2013).

Assembly of Polyaromatic Structures

Research has been conducted on the self-assembly of polyaromatic thiophene structures using 5-phenylthiophene-2-carbaldehyde. This process, promoted by GaCl3, results in polyaromatic structures with significant molecular complexity and potential applications in material science (Borisov et al., 2019).

Optical Properties

The synthesis and study of the optical properties of various thiophene derivatives, including 5-(phenylethynyl)thiophene-2-carbaldehyde, have been explored. These compounds are considered promising for applications in materials like organic light-emitting diodes (OLEDs) (Xu & Yu, 2011).

properties

IUPAC Name

5-[4-(1,2,2-triphenylethenyl)phenyl]thiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H22OS/c32-22-28-20-21-29(33-28)23-16-18-27(19-17-23)31(26-14-8-3-9-15-26)30(24-10-4-1-5-11-24)25-12-6-2-7-13-25/h1-22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXDCDDOJPOFDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(S4)C=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H22OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-(1,2,2-Triphenylvinyl)phenyl)thiophene-2-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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